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Compound of Interest

Compound Name:
N-(4-(1-

Cyanoethyl)phenyl)acetamide

Cat. No.: B1626812 Get Quote

Disclaimer: Spectroscopic data for the specific compound N-(4-(1-
Cyanoethyl)phenyl)acetamide is not readily available in public databases. This guide

presents data for the closely related surrogate compound, 2-cyano-N-phenylacetamide, which

shares key structural motifs (a phenyl ring, an acetamide group, and a cyano group). The

experimental protocols provided are generalized for solid organic compounds.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing a detailed overview of the spectroscopic properties of 2-cyano-N-

phenylacetamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS) data.

Data Presentation
The following tables summarize the key spectroscopic data for 2-cyano-N-phenylacetamide.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.33 s 1H NH (amide)

7.57 d, J=8.2 Hz 2H ortho-H of phenyl ring

7.34 t, J=8.2 Hz 2H meta-H of phenyl ring

7.12 t, J=7.4 Hz 1H para-H of phenyl ring

3.89 s 2H CH₂ (methylene)

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

161.31 C=O (carbonyl)

138.66 ipso-C of phenyl ring

129.17 ortho-C of phenyl ring

124.17 para-C of phenyl ring

119.52 meta-C of phenyl ring

116.23 C≡N (nitrile)

26.97 CH₂ (methylene)

Solvent: CDCl₃[2]

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment

3270 N-H Stretch (amide)

2200 - 2227 C≡N Stretch (nitrile)

1651 - 1682 C=O Stretch (amide I)

1596 N-H Bend (amide II)

1504 - 1575 C=C Stretch (aromatic)

[2][3][4][5]

Table 4: Mass Spectrometry Data
m/z Assignment

160 [M]⁺ (Molecular ion)

133 [M-CN]⁺

120 [M-CH₂CN]⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][3]

Sample Preparation: Approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg

for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a standard 5 mm NMR tube.[6][7] The sample is filtered if any solid particles are

present to ensure magnetic field homogeneity.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.smolecule.com/products/s703475
https://www.mdpi.com/1999-4923/14/1/188
https://pmc.ncbi.nlm.nih.gov/articles/PMC7177726/
https://2024.sci-hub.se/1324/0a2d535f71eda1914d8f332fc6fe398d/george2012.pdf
https://www.smolecule.com/products/s703475
https://bio-protocol.org/exchange/minidetail?id=10994455&type=30
https://www.mdpi.com/1999-4923/14/1/188
https://nmr.chem.umn.edu/samprep.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument Setup: The NMR spectrometer is set up by inserting the sample, locking onto the

deuterium signal of the solvent, and shimming the magnetic field to achieve optimal

resolution.[8] The probe is tuned to the appropriate frequencies for ¹H and ¹³C.[8]

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral

width, acquisition time, and relaxation delay.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a

larger number of scans is usually required.[7]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical

shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectra are commonly obtained using the KBr pellet method.

[9][10][11]

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.

[11]

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added

and thoroughly mixed with the sample.[11]

The mixture is transferred to a pellet die and compressed under high pressure (typically 8-

10 tons) using a hydraulic press to form a transparent or translucent pellet.[12]

Data Acquisition:

A background spectrum of a pure KBr pellet or empty sample chamber is recorded.[11]

The sample pellet is placed in the spectrometer's sample holder.
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The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10]

Data Processing: The sample spectrum is ratioed against the background spectrum to yield

the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of

volatile and thermally stable organic compounds.[13][14][15]

Sample Introduction: The solid sample is introduced into the ion source, often via a direct

insertion probe, where it is vaporized by heating under high vacuum.[13]

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing the ejection of an electron from the molecule to form a radical

cation (molecular ion, M⁺).[14][15]

Fragmentation: The excess energy imparted during ionization often leads to the

fragmentation of the molecular ion into smaller, characteristic fragment ions.[15]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a synthesized organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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